![molecular formula C10H18N2O2 B2487885 3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one CAS No. 1247216-37-0](/img/structure/B2487885.png)
3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves innovative methods, including one-pot oxidative decarboxylation and β-iodination of α-amino acid carbamates or amides, leading to the introduction of different substituents at specific positions of the piperidine ring (Boto et al., 2001). Additionally, multicomponent reactions involving amines, aldehydes, and ketones offer pathways to synthesize complex piperidine structures (Lohar et al., 2016).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be extensively characterized using spectroscopic techniques and X-ray crystallography. For instance, studies have shown how specific substituents influence the conformation and stability of the piperidine ring, highlighting the importance of molecular geometry in determining the compound's properties and reactivity (Fatma et al., 2017).
Chemical Reactions and Properties
Piperidine compounds undergo a variety of chemical reactions, offering a broad spectrum of functionality. Reactions such as asymmetric hydrogenation and oxymercuration-demercuration demonstrate the versatility of piperidine derivatives in synthesizing complex molecules with high stereoselectivity (Bisset et al., 2012). These reactions are crucial for developing pharmaceuticals and other biologically active compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Bis-amino Methylation
A study by Lohar et al. (2016) describes an environmentally benign method for synthesizing 3,5-dispirosubstituted piperidines, which includes compounds similar to 3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one. This process involves cyclo-condensation reactions and has shown potential for antibacterial activity against various bacteria (Lohar, Jadhav, Kumbhar, Mane, & Salunkhe, 2016).
Synthesis of Piperidine Derivatives
The synthesis of piperidine derivatives, which include structures akin to 3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one, has been explored by Boto et al. (2001). Their study provides insights into synthesizing 2,3-disubstituted pyrrolidines and piperidines, highlighting the versatility and potential applications of these compounds in various scientific domains (Boto, Hernández, de Leon, & Suárez, 2001).
Pharmacological Applications
CGRP Receptor Antagonist
A study by Cann et al. (2012) discusses the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This research is significant as it involves the development of stereoselective and economical synthesis methods for compounds that are structurally related to 3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one (Cann et al., 2012).
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting angiogenesis and DNA cleavage. This indicates the potential biomedical applications of compounds structurally related to 3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one in cancer research (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Material Science Applications
- Corrosion Inhibition: A study by Verma et al. (2016) investigates 3-amino alkylated indoles, which share structural similarities with 3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one, as corrosion inhibitors for mild steel. This suggests potential applications in material protection and engineering (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific toxicity data and hazards associated with this compound require further investigation .
properties
IUPAC Name |
3-(oxolan-2-ylmethylamino)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10-9(4-1-5-11-10)12-7-8-3-2-6-14-8/h8-9,12H,1-7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOCPWQCCDOLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one |
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